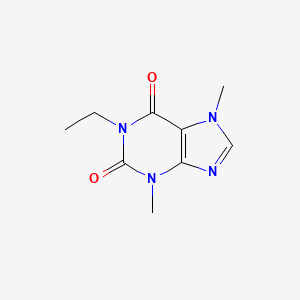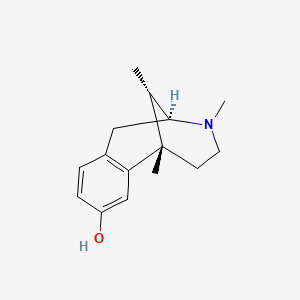
Metazocine, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metazocine, (+)- is an opioid analgesic compound related to pentazocine. It is known for its significant analgesic effects, which are mediated through a mixed agonist-antagonist action at the mu opioid receptor. its clinical use is limited due to dysphoric and hallucinogenic effects, likely caused by its activity at kappa opioid receptors and sigma receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Metazocine, (+)- involves a variation of the morphinan synthesis. The process begins with the reaction of the Grignard reagent from p-methoxybenzyl chloride with lutidine methiodide, resulting in the benzylated dihydropyridine. Reduction of the enamine π-bond leads to the formation of tetrahydropyridine. Cyclization using acid results in the benzomorphan ring system, and subsequent demethylation of the aromatic ring system yields the phenol .
Industrial Production Methods: Industrial production of Metazocine, (+)- follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Metazocine, (+)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions to achieve the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Metazocine, (+)- can yield ketones or aldehydes, while reduction can regenerate the original alcohol.
Applications De Recherche Scientifique
Metazocine, (+)- has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of opioid receptor interactions and the development of new analgesics.
Biology: Researchers study its effects on cellular pathways and receptor binding to understand opioid receptor mechanisms.
Medicine: Although its clinical use is limited, it serves as a model compound for developing new analgesics with fewer side effects.
Industry: It is used in the synthesis of related compounds and as a standard in quality control processes.
Mécanisme D'action
Metazocine, (+)- exerts its effects through a mixed agonist-antagonist action at the mu opioid receptor. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesia. its activity at kappa opioid receptors and sigma receptors contributes to its dysphoric and hallucinogenic effects .
Comparaison Avec Des Composés Similaires
Pentazocine: Another opioid analgesic with similar mixed agonist-antagonist properties.
Phenazocine: Known for its potent analgesic effects but with a different receptor binding profile.
Cyclazocine: Exhibits similar analgesic properties but with a higher affinity for kappa opioid receptors.
Uniqueness: Metazocine, (+)- is unique due to its specific receptor binding profile, which results in a distinct balance of analgesic and dysphoric effects. This makes it a valuable compound for studying the nuances of opioid receptor interactions and developing new analgesics with improved therapeutic profiles.
Propriétés
Numéro CAS |
25144-79-0 |
|---|---|
Formule moléculaire |
C15H21NO |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
(1S,9S,13S)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14+,15+/m1/s1 |
Clé InChI |
YGSVZRIZCHZUHB-ONERCXAPSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O |
SMILES canonique |
CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


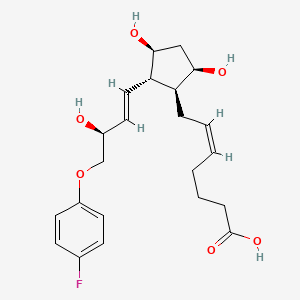

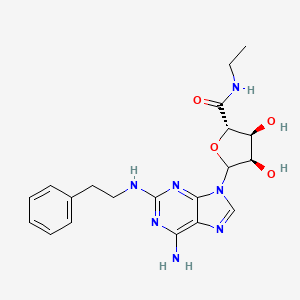
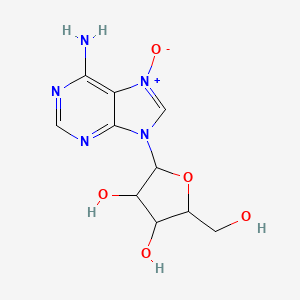
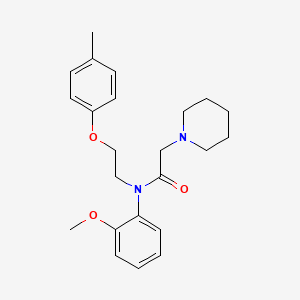
![[1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795281.png)
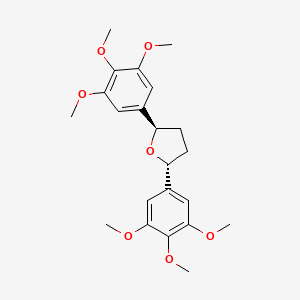
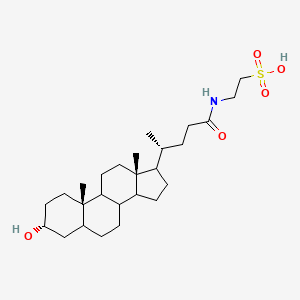
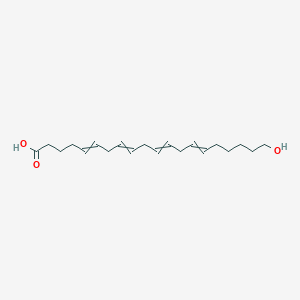
![7-[2-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10795309.png)
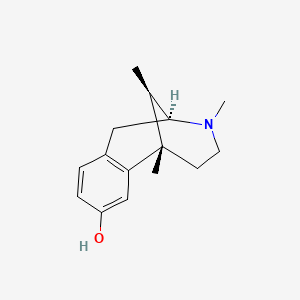
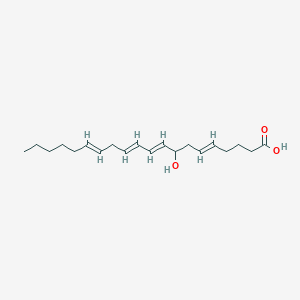
![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide](/img/structure/B10795334.png)
